molecular formula C20H16O11S3 B047181 8-Butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt CAS No. 115787-82-1

8-Butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt

Cat. No.: B047181
CAS No.: 115787-82-1
M. Wt: 528.5 g/mol
InChI Key: RZVJDMGRXDQGLN-UHFFFAOYSA-N
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Description

8-Butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt is a useful research compound. Its molecular formula is C20H16O11S3 and its molecular weight is 528.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Separation and Purity Assessment : It has been successfully separated from the color additive D&C Green No. 8 (pyranine) using pH-zone-refining counter-current chromatography for use as a reference material, achieving greater than 99% purity (Weisz, Mazzola, & Ito, 2011).

  • Development of Smart Coatings and Textiles : It is used in developing environmentally friendly, high fluorescent smart coatings and textiles with real-time pH sensing properties. This is particularly relevant in materials science for creating responsive and interactive surfaces (Kumar et al., 2018).

  • Fluorescence Sensing and Measurement : The compound is used in fluorescence sensors for quantifying pH values between 6 and 9, indicating its application in analytical chemistry and environmental monitoring. However, these sensors have a limited useful lifetime due to slow photodegradation (Zhujun & Seitz, 1984).

  • Physiological pH Monitoring : An optical pH sensor developed using this compound is suitable for monitoring physiological pH values, demonstrating its application in biomedical sciences and health monitoring (Zhang, Rolfe, & Wickramasinghe, 1994).

  • Industrial Applications : It has been employed as an environmentally benign inhibitor for calcium phosphate in industrial cooling systems, indicating its role in industrial maintenance and environmental sustainability (Huang et al., 2013).

  • Electrocatalysis : The compound has been used to increase the electrocatalytic activity for methanol oxidation, indicating its relevance in energy research and applications (Liang et al., 2013).

Mechanism of Action

Target of Action

The primary target of 8-Butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt, also known as 8-Butyryloxy-pyren-1,3,6-trisulfonic acid, is nonspecific esterases . Esterases are enzymes that catalyze the hydrolysis of ester bonds, which are commonly found in various biological molecules.

Mode of Action

This compound is a fluorogenic substrate for esterases . It enters the cell cytoplasm where its butyryloxy group is cleaved by intracellular esterases. This cleavage results in the formation of a highly fluorescent molecule .

Biochemical Pathways

The cleavage of the butyryloxy group by esterases is a part of the ester hydrolysis pathway. This biochemical reaction results in the generation of a highly fluorescent molecule, which can be detected and quantified using fluorescence spectroscopy .

Pharmacokinetics

It is known to be highly water-soluble , which suggests that it could have good bioavailability. Its solubility in water, DMF, DMSO, and methanol indicates that it can be administered through various routes.

Result of Action

The cleavage of the butyryloxy group by esterases results in the generation of a highly fluorescent molecule . This fluorescence can be used to monitor the activity of esterases in cells, providing valuable information about cellular function and health.

Action Environment

The action of this compound is influenced by the pH of its environment. It is used as a fluorescent pH indicator in the slightly acidic pH range (pKa = 6.4) . Therefore, changes in the cellular or extracellular pH could potentially affect the fluorescence intensity and, consequently, the accuracy of esterase activity measurement.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway involves the conversion of pyrene to 8-Butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt through a series of reactions involving oxidation, sulfonation, and esterification.", "Starting Materials": ["Pyrene", "Sulfuric acid", "Sodium nitrate", "Sodium sulfite", "Sodium hydroxide", "Butyric anhydride", "Methanol", "Water"], "Reaction": ["Step 1: Pyrene is oxidized to pyrene-1-carboxaldehyde using sodium nitrate and sulfuric acid.", "Step 2: Pyrene-1-carboxaldehyde is sulfonated using sodium sulfite and sulfuric acid to form 1-hydroxy-8-sulfo-pyrene.", "Step 3: The hydroxyl group on 1-hydroxy-8-sulfo-pyrene is reacted with butyric anhydride in the presence of sodium hydroxide to form 8-butyryloxypyrene-1-sulfonic acid.", "Step 4: 8-butyryloxypyrene-1-sulfonic acid is further sulfonated using sulfuric acid and sodium sulfite to form 8-butyryloxypyrene-1,3-disulfonic acid.", "Step 5: 8-butyryloxypyrene-1,3-disulfonic acid is then treated with sodium hydroxide to form 8-butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt.", "Step 6: The final product is isolated by precipitation with methanol and water."] }

CAS No.

115787-82-1

Molecular Formula

C20H16O11S3

Molecular Weight

528.5 g/mol

IUPAC Name

8-butanoyloxypyrene-1,3,6-trisulfonic acid

InChI

InChI=1S/C20H16O11S3/c1-2-3-18(21)31-14-8-15(32(22,23)24)11-6-7-13-17(34(28,29)30)9-16(33(25,26)27)12-5-4-10(14)19(11)20(12)13/h4-9H,2-3H2,1H3,(H,22,23,24)(H,25,26,27)(H,28,29,30)

InChI Key

RZVJDMGRXDQGLN-UHFFFAOYSA-N

SMILES

CCCC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

CCCC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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